molecular formula C5H9ClO2 B1584431 3-Chloropivalic acid CAS No. 13511-38-1

3-Chloropivalic acid

Cat. No.: B1584431
CAS No.: 13511-38-1
M. Wt: 136.58 g/mol
InChI Key: YBJGQSNSAWZZHL-UHFFFAOYSA-N
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Description

3-Chloropivalic acid, also known as 3-chloro-2,2-dimethylpropionic acid, is an organic compound with the molecular formula C₅H₉ClO₂. It is a derivative of pivalic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropivalic acid can be synthesized through several methods. One common method involves the chlorination of pivalic acid using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the copolymerization of 3-chloro-2-methylpropene and carbon monoxide in the presence of a hydrated strong acid catalyst. This method yields a high-purity product, which is then purified further to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropivalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form pivalic acid derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of this compound can yield alcohols or alkanes.

Common Reagents and Conditions:

Major Products:

    Substitution: Pivalic acid derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-Chloropivalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropivalic acid involves its interaction with various molecular targets. The chlorine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of various derivatives and intermediates. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

    Pivalic Acid: The parent compound of 3-chloropivalic acid, lacking the chlorine atom.

    3-Bromopivalic Acid: Similar to this compound but with a bromine atom instead of chlorine.

    3-Iodopivalic Acid: Contains an iodine atom in place of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGQSNSAWZZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065517
Record name beta-Chloropivalic acid
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13511-38-1
Record name 3-Chloro-2,2-dimethylpropanoic acid
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Record name beta-Chloropivalic acid
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Record name 3-Chloropivalic acid
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Record name Propanoic acid, 3-chloro-2,2-dimethyl-
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Record name beta-Chloropivalic acid
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Record name 3-chloro-2,2-dimethylpropaneoic acid
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Record name .BETA.-CHLOROPIVALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary decomposition pathway of 3-chloropivalic acid in the gas phase?

A1: Research indicates that this compound undergoes unimolecular decomposition in the gas phase, yielding isobutene, hydrogen chloride, and carbon dioxide. [] This decomposition follows first-order kinetics and has been characterized as a concerted and highly synchronous process through theoretical studies at the MP2/6-31G** computational level. [] The polarization of the carbon-chlorine bond during fragmentation is considered a driving force for this reaction. []

Q2: How can this compound be detected in air samples alongside other similar compounds?

A2: A method utilizing solid sorbent sampling followed by gas chromatography with flame ionization detection has been developed for the simultaneous determination of this compound chloride, along with other chloroformates and phosgene, in air samples. [] This method involves collecting air samples on a di-n-butylamine-coated solid adsorbent. The collected derivatives are then desorbed, washed, and analyzed using gas chromatography. [] This procedure enables the determination of time-weighted average exposure levels for each compound. []

Q3: What computational chemistry methods have been used to study this compound?

A3: The decomposition mechanism of this compound has been investigated using theoretical calculations at the MP2/6-31G** level. [] This study provided insights into the reaction pathway, confirming a concerted mechanism for the formation of isobutene, hydrogen chloride, and carbon dioxide. [] Additionally, analysis of bond orders and NBO charges through these calculations highlighted the significance of carbon-chlorine bond polarization in driving the fragmentation process. []

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